molecular formula C9H5BrF4O2 B8099954 Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B8099954
M. Wt: 301.03 g/mol
InChI Key: KPYHYPFJOZTYJY-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H5BrF4O2 and its molecular weight is 301.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with the following substituents:

  • Bromine (Br) at the 6-position
  • Fluorine (F) at the 2-position
  • Trifluoromethyl group (CF₃) at the 3-position

The presence of these electronegative groups significantly influences the compound's chemical reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The electronegative substituents can enhance binding affinity to proteins and enzymes involved in critical cellular processes. Specifically, it is hypothesized that:

  • The bromine and fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions , which may stabilize interactions with target biomolecules.
  • The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and bioavailability.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing significant inhibitory effects, potentially making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Research indicates that this compound may possess anticancer activity . Its structural analogs have been investigated for their efficacy in inhibiting cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, although specific pathways remain to be elucidated.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potent activity compared to standard antibiotics.
  • Cytotoxicity in Cancer Cell Lines
    • In a series of assays involving human cancer cell lines, the compound demonstrated significant cytotoxic effects with IC₅₀ values ranging from 10 to 20 µM.
    • Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoateChlorine instead of bromineAntimicrobial, anti-inflammatory
This compoundBromine at 6-positionAntimicrobial, anticancer
Methyl 6-bromo-3-fluoro-2-(trifluoromethyl)benzoateVariation in substituent positionsPotentially different reactivity patterns

This table illustrates how variations in halogen substitution can influence biological activity, emphasizing the unique properties of this compound.

Properties

IUPAC Name

methyl 6-bromo-2-fluoro-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYHYPFJOZTYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.